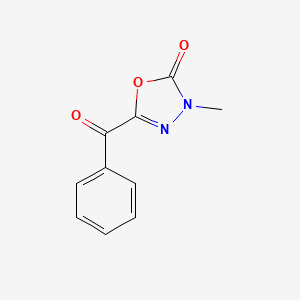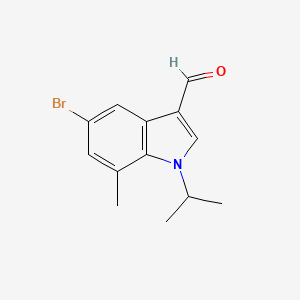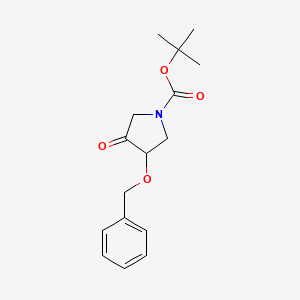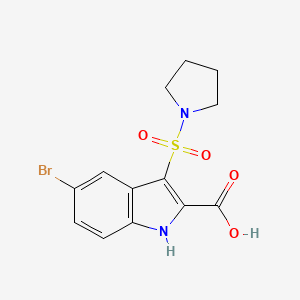
5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid is a compound belonging to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Méthodes De Préparation
The synthesis of 5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid typically involves the introduction of the bromine atom and the pyrrolidinylsulfonyl group to the indole core. The synthetic route may include steps such as bromination of the indole ring, followed by sulfonylation with pyrrolidine. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions . Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
- 5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide
- 5-bromo-3-[(pyrrolidin-1-yl)methyl]-1H-indole These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
918494-39-0 |
|---|---|
Formule moléculaire |
C13H13BrN2O4S |
Poids moléculaire |
373.22 g/mol |
Nom IUPAC |
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H13BrN2O4S/c14-8-3-4-10-9(7-8)12(11(15-10)13(17)18)21(19,20)16-5-1-2-6-16/h3-4,7,15H,1-2,5-6H2,(H,17,18) |
Clé InChI |
INPCTETUAZKWOV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


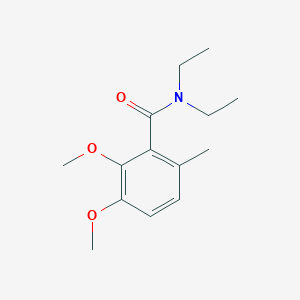


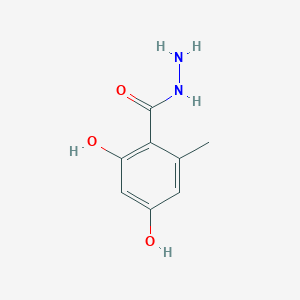
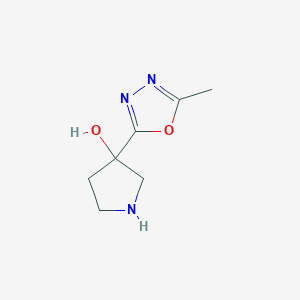


![3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one](/img/structure/B13873204.png)

